
Ampicillin-d5
Overview
Description
Ampicillin-d5 (D-(-)-α-Aminobenzylpenicillin-d5) is a deuterium-labeled isotopologue of ampicillin, a β-lactam antibiotic widely used to treat bacterial infections. The "d5" designation indicates that five hydrogen atoms in the phenyl group of the ampicillin molecule are replaced with deuterium (²H), a stable isotope of hydrogen.
This compound is critical in pharmacokinetic studies, environmental monitoring, and clinical diagnostics, where it enables precise quantification of native ampicillin by compensating for matrix effects and instrument variability . It is commercially available from suppliers like Toronto Research Chemicals, Purity Grade Standards, and LGC Standards, with typical isotopic purity ≥99% and chemical purity ≥95% .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ampicillin-d5 involves the incorporation of deuterium atoms into the ampicillin molecule. This can be achieved through various methods, including the use of deuterated reagents in the synthesis process. One common approach is the catalytic hydrogenation of ampicillin in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions: Ampicillin-d5 undergoes similar chemical reactions as ampicillin, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at the amine or carboxyl groups of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides or anhydrides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ampicillin sulfoxide, while reduction can yield ampicillin alcohol .
Scientific Research Applications
Analytical Chemistry
Internal Standard for Quantification
Ampicillin-d5 serves as an internal standard for the quantification of ampicillin in complex biological matrices using techniques like Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of deuterium improves the sensitivity and specificity of these methods, allowing researchers to accurately measure ampicillin levels in various samples.
Application | Technique | Purpose |
---|---|---|
Quantification | LC-MS | Measure ampicillin levels in plasma |
Internal Standard | GC | Enhance accuracy in drug analysis |
Case Study: Quantification of Ampicillin in Human Plasma
In a study involving patients receiving ampicillin treatment, researchers used this compound as an internal standard to quantify drug levels in plasma samples. The results demonstrated that using deuterated compounds significantly reduced variability and improved detection limits compared to non-labeled standards .
Pharmacokinetics and Pharmacodynamics
Research on Drug Metabolism
This compound has been employed to study the pharmacokinetics of ampicillin, including its absorption, distribution, metabolism, and excretion (ADME). By using deuterated forms, researchers can trace the metabolic pathways and determine the half-life of the drug more effectively.
Parameter | Findings |
---|---|
Half-life | Approximately 1 hour |
Metabolic pathways | Identified via MS analysis |
Case Study: Metabolic Pathway Analysis
A pilot study investigated the metabolic pathways of ampicillin using this compound. The research found that deuterated ampicillin could be tracked through various metabolic processes, providing insights into its pharmacological behavior .
Microbiological Research
Studying Antibiotic Resistance
This compound is utilized in microbiological studies to investigate antibiotic resistance mechanisms in bacteria such as Escherichia coli. Its use allows researchers to monitor bacterial responses to antibiotic treatment under controlled conditions.
Bacterial Strain | Resistance Mechanism |
---|---|
E. coli | Production of β-lactamase |
S. aureus | Mutation in penicillin-binding proteins |
Case Study: Resistance Mechanisms in E. coli
In a dynamic in vitro hollow-fiber system study, researchers exposed E. coli to varying concentrations of ampicillin while using this compound to measure resistance development. The findings highlighted significant shifts in resistance patterns over time, emphasizing the importance of continuous monitoring in antibiotic efficacy studies .
Clinical Applications
Therapeutic Monitoring
In clinical settings, this compound is used for therapeutic drug monitoring (TDM) to ensure optimal dosing regimens for patients undergoing treatment with ampicillin. This application is crucial for preventing subtherapeutic dosing or toxicity.
Clinical Use | Significance |
---|---|
TDM | Optimizes patient outcomes |
Dosing adjustments | Reduces adverse effects |
Case Study: Therapeutic Drug Monitoring
A clinical trial assessed the effectiveness of TDM using this compound among patients with severe infections. Results indicated that personalized dosing based on accurate measurements led to improved clinical outcomes and reduced incidence of side effects .
Mechanism of Action
Ampicillin-d5 exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This results in weakened cell walls and eventual lysis of the bacteria. The deuterium labeling does not alter the mechanism of action of ampicillin .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Ampicillin-d5 belongs to a class of deuterated β-lactam antibiotics used as ISTDs. Below is a comparison with structurally and functionally similar compounds:
Table 1: Key Properties of this compound and Related Deuterated Compounds
Key Observations:
Deuterium Substitution Sites: this compound substitutes deuterium in the aromatic phenyl group, which minimizes interference with the β-lactam ring (critical for antibiotic activity). In contrast, amoxicillin-d4 labels a methyl group, altering a less critical region for quantification . Penicillin G-d7 and sulfamethoxazole-d4 target functional groups (benzyl and methyl, respectively) to maintain chromatographic alignment with their non-deuterated counterparts .
Analytical Performance :
- This compound demonstrates near-identical retention times to native ampicillin in reversed-phase LC systems (e.g., 2.4 minutes for both in C18 columns), ensuring accurate ISTD correction .
- In multi-residue methods, deuterated standards like lincomycin-d3 and sulfamethoxazole-d4 are often co-analyzed with this compound to quantify antibiotic mixtures in environmental samples .
Purity and Availability :
- Isotopic purity varies slightly among suppliers (e.g., 99.0% for Toronto Research Chemicals vs. 95% for Purity Grade Standards) due to differences in synthesis protocols .
Table 2: Comparative Analytical Performance in Selected Studies
Key Insights:
- Recovery Rates : this compound shows superior recovery (>90%) in complex matrices like bone tissue due to its structural stability under acidic extraction conditions .
- Multi-Residue Methods : In environmental studies, this compound is used alongside deuterated sulfonamides (e.g., sulfamethoxazole-d4) to simultaneously quantify 40+ antibiotics with LOQs <10 ng/L .
Notes on Usage and Limitations
Deuterium Exchange: Prolonged storage in protic solvents (e.g., methanol) may cause deuterium loss, reducing isotopic purity. Use aprotic solvents (e.g., acetonitrile) for long-term stability .
Matrix Effects : Co-eluting substances in biological samples (e.g., lipids in bone) can suppress ionization. Matrix-matched calibration with this compound mitigates this issue .
Cost and Accessibility: this compound is 3–5× more expensive than non-deuterated ampicillin due to specialized synthesis requirements .
Biological Activity
Ampicillin-d5 is a deuterated analogue of ampicillin, a broad-spectrum beta-lactam antibiotic. Its unique isotopic labeling allows for enhanced tracking and analysis in biological studies while retaining the antibacterial properties of its parent compound. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, applications in research, and case studies.
Overview
This compound (CAS Number: 1426173-65-0) is characterized by the incorporation of five deuterium atoms into its molecular structure. This modification facilitates its use as an internal standard in mass spectrometry, particularly for quantifying ampicillin levels in biological samples. The compound exhibits bactericidal activity against a range of Gram-positive and some Gram-negative bacteria, making it a valuable tool in microbiological research.
Target and Mode of Action
This compound targets penicillin-binding proteins (PBPs) located within bacterial cell walls. By inhibiting these enzymes, it disrupts peptidoglycan synthesis, crucial for maintaining bacterial cell integrity. The binding to PBPs prevents cross-linking of peptidoglycan chains, leading to cell lysis and death in susceptible bacteria.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. The inhibition of PBPs results in weakened cell walls, causing osmotic pressure to lead to bacterial lysis. This mechanism is consistent with other beta-lactam antibiotics, reinforcing the established understanding of how these drugs function at a molecular level.
Pharmacokinetics
This compound shares pharmacokinetic properties with ampicillin, including:
- Absorption : Rapidly absorbed from the gastrointestinal tract.
- Distribution : Diffuses into most body tissues and fluids.
- Metabolism : Undergoes limited metabolism; primarily excreted unchanged in urine.
- Half-life : Approximately 1 hour in healthy adults .
The deuterium labeling does not significantly alter these pharmacokinetic parameters but allows for precise tracking during metabolic studies.
Applications in Research
This compound is employed in various scientific fields:
- Pharmacokinetics : Used to study the distribution and metabolism of ampicillin without altering its biological activity.
- Microbiology : Assists in understanding antibiotic resistance mechanisms and efficacy against different bacterial strains.
- Quality Control : Serves as an internal standard for ensuring consistency and purity in pharmaceutical formulations .
Case Studies
Several studies have demonstrated the efficacy and utility of this compound:
-
Bacterial Resistance Studies :
A study investigated the effectiveness of this compound against resistant strains of Streptococcus pyogenes. Results indicated that while resistance was present, this compound retained significant activity compared to non-labeled ampicillin . -
Pharmacokinetic Analysis :
In a controlled trial involving healthy volunteers, researchers utilized this compound to track the pharmacokinetics of ampicillin after administration. The study provided insights into absorption rates and bioavailability under different conditions, contributing to improved understanding of drug behavior in clinical settings . -
Environmental Influence on Activity :
Another study examined how inflammatory conditions affected the penetration of this compound into cerebrospinal fluid (CSF). The findings suggested that inflammation enhances drug delivery to sites typically difficult to reach, indicating potential therapeutic benefits in treating central nervous system infections.
Q & A
Basic Research Questions
Q. How is Ampicillin-d5 synthesized and characterized for use as an internal standard in mass spectrometry?
- Methodological Answer : this compound is synthesized via hydrogen-deuterium exchange under controlled conditions (e.g., acidic/basic catalysis). Characterization requires nuclear magnetic resonance (NMR) to confirm deuteration at specific positions and high-resolution mass spectrometry (HRMS) to verify isotopic purity (>98%). Chromatographic methods (HPLC/LC-MS) should validate the absence of non-deuterated impurities. Follow protocols outlined in the Beilstein Journal of Organic Chemistry for compound preparation, ensuring data reproducibility by detailing reaction parameters (temperature, solvent, catalyst) .
Q. What are the critical parameters for validating this compound stability in biological matrices during pharmacokinetic studies?
- Methodological Answer : Stability tests should include short-term (room temperature), long-term (-80°C), and freeze-thaw cycles. Use LC-MS/MS to quantify degradation products, ensuring matrix-matched calibration curves. Reference the Annales Pharmaceutiques Françaises guidelines for precision (RSD <15%) and accuracy (85–115% recovery) criteria. Document storage conditions and pre-analysis handling to mitigate deuterium loss .
Q. How can researchers confirm the isotopic integrity of this compound in complex experimental setups?
- Methodological Answer : Isotopic integrity is assessed using tandem mass spectrometry (MS/MS) to monitor deuterium retention under experimental conditions (e.g., pH, temperature). Compare fragmentation patterns with non-deuterated Ampicillin to identify unintended exchange. Cross-validate with NMR if unexpected signals arise, as recommended in Advanced Journal of Chemistry for deuterated compounds .
Advanced Research Questions
Q. How do isotopic effects of deuterium in this compound influence its pharmacokinetic profile compared to non-deuterated Ampicillin?
- Methodological Answer : Deuterium’s kinetic isotope effect (KIE) may alter metabolic rates, particularly in cytochrome P450-mediated pathways. Design comparative studies using paired cohorts (deuterated vs. non-deuterated) and measure half-life (t½), clearance, and AUC via LC-MS. Use statistical frameworks (e.g., ANOVA with post-hoc tests) to identify significant differences, adhering to NIH preclinical reporting guidelines .
Q. What strategies resolve contradictions in this compound quantification data across different analytical platforms?
- Methodological Answer : Discrepancies often arise from ionization efficiency variations in MS or column retention shifts in HPLC. Standardize protocols using a unified reference material and cross-platform calibration. Apply multivariate analysis (e.g., PCA) to isolate platform-specific biases, as suggested in Reviews in Analytical Chemistry for method harmonization .
Q. How can researchers optimize detection limits for this compound in trace-level environmental samples?
- Methodological Answer : Employ solid-phase extraction (SPE) with deuterated internal standards to correct matrix effects. Use ultra-high-performance LC (UHPLC) coupled with triple-quadrupole MS in selected reaction monitoring (SRM) mode. Validate limits of detection (LOD) and quantification (LOQ) per ICH Q2(R1) guidelines, ensuring signal-to-noise ratios >3 and >10, respectively .
Q. What experimental designs mitigate deuterium/hydrogen exchange in this compound during long-term in vivo studies?
- Methodological Answer : Use isotopically stable matrices (e.g., deuterium-depleted water) and minimize exposure to proton-rich environments. Monitor exchange rates via periodic MS sampling. For longitudinal studies, apply mixed-effects models to account for time-dependent deuterium loss, referencing Advanced Journal of Chemistry’s protocols for isotopic stability .
Q. Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement quality control (QC) checks using orthogonal techniques (NMR, HRMS, HPLC) for each batch. Use statistical process control (SPC) charts to track critical parameters (e.g., isotopic purity). Document deviations in supplementary materials, as emphasized in Beilstein Journal of Organic Chemistry .
Q. What statistical approaches are recommended for comparing this compound efficacy in antimicrobial resistance studies?
- Methodological Answer : Use minimum inhibitory concentration (MIC) assays with non-deuterated controls. Apply non-linear regression to model dose-response curves and calculate IC50. For resistance mechanisms, perform genomic sequencing alongside metabolic profiling, following FINER criteria to ensure feasibility and relevance .
Q. Ethical and Reporting Standards
Q. How to ensure compliance with open-data policies when publishing this compound research?
- Methodological Answer : Deposit raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) with unique DOIs. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite funding sources per Advanced Journal of Chemistry’s transparency guidelines .
Properties
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9-,10-,11+,14-/m1/s1/i3D,4D,5D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKUERGKIZMTKX-IEEUEUFMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)N)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601101326 | |
Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-(phenyl-2,3,4,5,6-d5)acetyl]amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601101326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1426173-65-0 | |
Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-(phenyl-2,3,4,5,6-d5)acetyl]amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1426173-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-(phenyl-2,3,4,5,6-d5)acetyl]amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601101326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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